molecular formula C20H21N B12539045 4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole CAS No. 820213-24-9

4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B12539045
CAS No.: 820213-24-9
M. Wt: 275.4 g/mol
InChI Key: VKBULOYVCKPPEX-UHFFFAOYSA-N
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Description

4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with bis(4-methylphenyl)methylidene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole typically involves the reaction of 4-methylbenzaldehyde with 5-methyl-3,4-dihydro-2H-pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the reduced pyrrole derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole is unique due to its pyrrole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

820213-24-9

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

4-[bis(4-methylphenyl)methylidene]-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C20H21N/c1-14-4-8-17(9-5-14)20(19-12-13-21-16(19)3)18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3

InChI Key

VKBULOYVCKPPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2CCN=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

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